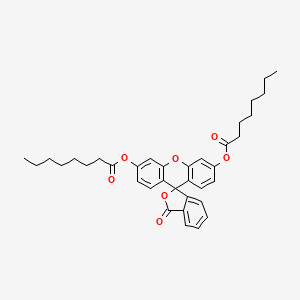

Fluorescein dioctanoate

Descripción general

Descripción

This compound is capable of passing through cell membranes, where intracellular esterases hydrolyze the dioctanoate groups, producing the highly fluorescent product, fluorescein . This property makes fluorescein dioctanoate a valuable tool in various scientific applications, particularly in cellular and molecular biology.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: Fluorescein dioctanoate is typically synthesized through an esterification reaction. The process involves the reaction of fluorescein with octanoic acid in the presence of a catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction is carried out under reflux conditions, and the product is purified through recrystallization or chromatography .

Industrial Production Methods: In an industrial setting, the production of this compound follows similar principles but on a larger scale. The reaction is conducted in large reactors with precise control over temperature and reaction time to ensure high yield and purity. The product is then subjected to rigorous purification processes to meet industry standards .

Análisis De Reacciones Químicas

Types of Reactions: Fluorescein dioctanoate undergoes hydrolysis reactions catalyzed by esterases, resulting in the formation of fluorescein and octanoic acid . This hydrolysis is a key reaction that enables its use in various biological assays.

Common Reagents and Conditions:

Hydrolysis: Esterases or basic conditions (e.g., sodium hydroxide).

Esterification: Octanoic acid, sulfuric acid or p-toluenesulfonic acid as catalysts.

Major Products Formed:

Hydrolysis: Fluorescein and octanoic acid.

Esterification: this compound.

Aplicaciones Científicas De Investigación

Biological Imaging and Cell Tracking

Fluorescein dioctanoate can be utilized as a fluorescent tracer in biological imaging. Its lipophilic nature allows it to penetrate cell membranes, making it an effective tool for tracking cellular processes and dynamics.

- Case Study: Cell Viability Assays

- In studies involving cell viability, this compound is often used in conjunction with propidium iodide (PI) staining. Live cells take up the fluorescein dye, while dead cells are stained red with PI. This dual-staining technique allows researchers to accurately assess cell viability and apoptosis rates in various experimental settings .

Neurosurgery

This compound has shown potential as a fluorescent tracer in neurosurgery, particularly for identifying tumor margins during resection surgeries.

- Case Study: Tumor Resection

- A study conducted on patients undergoing surgery for central nervous system tumors demonstrated that fluorescein-guided techniques significantly improved the extent of tumor resection. The use of fluorescein allowed surgeons to visualize tumor tissues more clearly under specific lighting conditions, leading to a gross total resection rate of 91.4% in cases where all fluorescent tissue was removed .

Hydrological Studies

This compound is extensively used in hydrological studies to trace water movement and identify pollution sources.

- Application: Water Tracing

Leak Detection

In plumbing and infrastructure maintenance, this compound serves as an effective leak detection agent.

- Application: Plumbing Systems

Comparative Data Table

The following table summarizes the key applications of this compound across different fields:

| Application Area | Specific Use Case | Benefits |

|---|---|---|

| Biological Imaging | Cell viability assays | Accurate assessment of live vs dead cells |

| Neurosurgery | Tumor margin identification | Improved visualization during resection |

| Environmental Studies | Water tracing | Tracking pollution sources |

| Leak Detection | Plumbing systems | Quick identification of leaks |

Mecanismo De Acción

The primary mechanism of action for fluorescein dioctanoate involves its hydrolysis by intracellular esterases. Once inside the cell, esterases cleave the dioctanoate groups, releasing fluorescein. The fluorescein then exhibits strong fluorescence, which can be detected and measured. This process is crucial for its use in cell viability assays and other biological applications .

Comparación Con Compuestos Similares

Fluorescein diacetate: Another ester derivative of fluorescein, used similarly in cell viability assays.

Fluorescein isothiocyanate: Commonly used for labeling proteins and antibodies in immunofluorescence assays.

Uniqueness: Fluorescein dioctanoate is unique due to its longer alkyl chain (octanoate), which makes it more hydrophobic compared to fluorescein diacetate. This increased hydrophobicity allows it to better penetrate cell membranes, making it particularly useful in studies involving cell permeability and intracellular enzyme activity .

Actividad Biológica

Fluorescein dioctanoate, a derivative of fluorescein, has garnered attention for its biological activities, particularly in the fields of cell biology and pharmacology. This article explores its biological activity, mechanisms of action, and applications based on recent research findings.

This compound is characterized by its lipophilic alkyl chain, which enhances its ability to penetrate cellular membranes. This property allows it to function as a protonophoric uncoupler of oxidative phosphorylation in mitochondria. The compound exhibits significant neuroprotective and nephroprotective effects in murine models, indicating its potential therapeutic applications .

| Property | Value |

|---|---|

| Molecular Formula | C26H46O5 |

| Molecular Weight | 446.66 g/mol |

| Peak Excitation Wavelength | 495 nm |

| Peak Emission Wavelength | 520 nm |

| pKa | 6.4 |

1. Antiproliferative Effects

Research indicates that this compound exhibits antiproliferative properties. In vitro studies on human hepatoblastoma HepG2 cell lines demonstrated that irradiation of intracellular fluorescein led to a significant decrease in cell viability (approximately 30% at concentrations between 75-2400 μM). This effect was found to be oxygen-dependent and correlated with alterations in cellular energy metabolism .

2. Antibacterial Properties

This compound has also been investigated for its antibacterial activity. Studies show that it can effectively depolarize bacterial membranes, inhibiting the growth of Bacillus subtilis. The compound's efficacy was attributed to its ability to accumulate in energized mitochondria, thus disrupting bacterial energy metabolism .

3. Photochemical Reactions

The photochemical properties of this compound allow it to generate reactive oxygen species (ROS) upon irradiation. This capability contributes to its cytotoxic effects on various cell types and may have implications for cancer therapy .

Case Studies

Case Study 1: HepG2 Cell Line

In a study examining the effects of this compound on HepG2 cells, researchers observed:

- A reduction in cell viability by approximately 30% upon irradiation.

- Decreased concentrations of key Krebs cycle metabolites (e.g., lactate and citrate).

- Significant cell cycle arrest, particularly a decrease in the G2 phase by 18% .

Case Study 2: Bacterial Growth Inhibition

A separate investigation focused on the antibacterial properties of fluorescein derivatives demonstrated:

Propiedades

IUPAC Name |

(6'-octanoyloxy-3-oxospiro[2-benzofuran-1,9'-xanthene]-3'-yl) octanoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C36H40O7/c1-3-5-7-9-11-17-33(37)40-25-19-21-29-31(23-25)42-32-24-26(41-34(38)18-12-10-8-6-4-2)20-22-30(32)36(29)28-16-14-13-15-27(28)35(39)43-36/h13-16,19-24H,3-12,17-18H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UWZNXQHGTKMTSX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCC(=O)OC1=CC2=C(C=C1)C3(C4=C(O2)C=C(C=C4)OC(=O)CCCCCCC)C5=CC=CC=C5C(=O)O3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C36H40O7 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

584.7 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.